(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone
Description
The compound "(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone" is a structurally complex molecule featuring three key moieties:
- A piperidinyloxy linker, providing conformational flexibility and influencing pharmacokinetics.
- A 2,3-dimethoxyphenyl ketone group, which may enhance solubility and participate in hydrogen bonding or π-π stacking interactions.
This compound’s design likely targets enzyme or receptor binding sites, leveraging the chloro-substituted thiazole for electron-withdrawing effects and the dimethoxyaryl group for improved membrane permeability .
Properties
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-26-16-7-3-5-14(19(16)27-2)20(25)24-11-9-13(10-12-24)28-21-23-18-15(22)6-4-8-17(18)29-21/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQXMSRZDNALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, we start with the synthesis of 4-chlorobenzo[d]thiazole and piperidin-1-yl(2,3-dimethoxyphenyl)methanone as intermediates. The synthesis involves:
Reacting 4-chlorobenzo[d]thiazole with a chlorinating agent to introduce the chlorine atom.
The resulting intermediate is then reacted with piperidine to form the piperidinyl derivative.
Finally, the condensation of this intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions results in (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:
Use of efficient catalysts to reduce reaction time.
Recycling solvents and reagents to minimize waste.
Scaling up the reaction while maintaining product purity through continuous-flow systems.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form respective sulfoxide or sulfone derivatives.
Reduction: Reduction of the aromatic ring or the carbonyl group may yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of an acid catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced aromatic or carbonyl-containing compounds.
Substitution: New derivatives with altered functional groups.
Scientific Research Applications
This compound is valuable in various scientific fields:
Chemistry: Studying its reactivity and synthesis pathways.
Biology: Investigating its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Evaluating its role as a lead compound for drug development.
Industry: Assessing its use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thus blocking their activity.
Receptor Binding: Interaction with cellular receptors might trigger or block signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids could interfere with replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d]thiazole Moieties
- Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Replaces the 4-chlorobenzo[d]thiazole with a thiophene ring and substitutes the dimethoxyphenyl group with a trifluoromethylphenyl-piperazine. Implications: The trifluoromethyl group increases lipophilicity (logP ~3.5 vs. Piperazine rings often improve metabolic stability compared to piperidine .
Chakib et al. (2010) () : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Key Differences : Retains the benzo[d]thiazole core but replaces the piperidinyloxy and dimethoxyphenyl groups with a pyrazolone ring and allyl substituent.
- Implications : The pyrazolone moiety introduces hydrogen-bonding capacity, which may enhance target affinity but reduce blood-brain barrier permeability compared to the target compound’s ketone group .
Analogues with Piperidine/Piperazine Linkers
- Compound w3 (): (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Substitutes the benzo[d]thiazole with a pyrimidine-triazole system and uses a methylpiperazine instead of piperidine. Implications: The triazole-pyrimidine system may improve DNA intercalation or kinase inhibition, while methylpiperazine enhances solubility (cLogP ~1.2 vs. ~2.8 for the target compound) .
Compounds with Dimethoxyphenyl Groups
- Compound 5 (): 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Key Differences: Retains methoxyphenyl groups but incorporates a thiazolidinone core instead of a benzo[d]thiazole. Implications: Thiazolidinones are known for antimicrobial activity, suggesting the target compound’s dimethoxyphenyl group may similarly contribute to bioactivity, albeit with different target specificity .
Physicochemical and Pharmacokinetic Comparison
- Key Observations :
Structure-Activity Relationship (SAR) Insights
- Chlorine Substitution : The 4-chloro group on the benzo[d]thiazole likely enhances binding via halogen bonding (e.g., to kinases or GPCRs) and prolongs half-life by reducing CYP450-mediated metabolism .
- Methoxy Groups: The 2,3-dimethoxy configuration may improve solubility compared to mono-methoxy analogues while maintaining affinity for aromatic-rich binding pockets (e.g., adenosine receptors) .
Biological Activity
The compound (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule with potential therapeutic applications due to its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.92 g/mol. The structure features a piperidine ring linked to a chlorobenzo[d]thiazole moiety and a dimethoxyphenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O2S |
| Molecular Weight | 439.92 g/mol |
| IUPAC Name | (4-((4-chloro-1,3-benzothiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone |
Biological Activity Overview
Research indicates that compounds containing thiazole and piperidine rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens. The presence of the chlorobenzo[d]thiazole moiety in our compound suggests potential efficacy in combating bacterial infections .
- Antitumor Activity : Thiazole-based compounds have been evaluated for their anticancer potential, with some derivatives demonstrating cytotoxic effects against cancer cell lines. Studies have shown that modifications in the phenyl ring can enhance activity against specific tumor types .
- Anti-inflammatory Effects : The piperidine structure is associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential efficacy of (4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone.
Case Study 1: Antitumor Activity
A study focused on thiazole derivatives revealed that compounds with similar structures exhibited IC50 values below 10 µM against various cancer cell lines. For instance, certain thiazoles demonstrated significant cytotoxic activity through apoptosis induction in Jurkat cells . This suggests that our compound may also possess similar anticancer properties.
Case Study 2: Antimicrobial Properties
Research on thiazole-containing compounds indicated strong antibacterial activity against Gram-positive and Gram-negative bacteria. The chlorobenzo[d]thiazole moiety was particularly noted for its effectiveness in disrupting bacterial cell walls.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the functional groups significantly influence the biological activity of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
